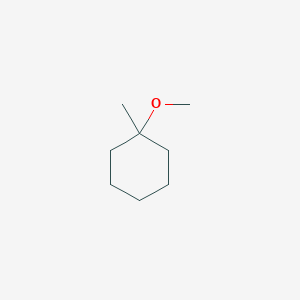
1-Methoxy-1-methylcyclohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methoxy-1-methylcyclohexane is an organic compound with the molecular formula C8H16O It is a derivative of cyclohexane, where a methoxy group (-OCH3) and a methyl group (-CH3) are attached to the same carbon atom on the cyclohexane ring
準備方法
Synthetic Routes and Reaction Conditions: 1-Methoxy-1-methylcyclohexane can be synthesized through several methods. One common approach involves the alkoxymercuration-demercuration of 1-methylcyclohexene. The reaction typically proceeds as follows:
Alkoxymercuration: 1-Methylcyclohexene reacts with mercuric acetate (Hg(OAc)2) in the presence of methanol (CH3OH) to form an intermediate organomercury compound.
Demercuration: The intermediate is then treated with sodium borohydride (NaBH4) to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 1-Methoxy-1-methylcyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into cyclohexanol derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other oxidizing agents in acidic or basic media.
Reduction: LiAlH4, sodium borohydride (NaBH4) in solvents like ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of catalysts or under thermal conditions.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
科学的研究の応用
1-Methoxy-1-methylcyclohexane has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis and catalysis studies.
Biology: The compound can be used in studies involving membrane permeability and interactions with biological macromolecules.
Industry: Utilized in the production of specialty chemicals, fragrances, and as a stabilizer in certain formulations.
作用機序
The mechanism of action of 1-methoxy-1-methylcyclohexane involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity and function.
Pathways Involved: It may modulate signaling pathways, metabolic processes, and cellular responses depending on its chemical structure and reactivity.
類似化合物との比較
1-Methoxycyclohexane: Similar structure but lacks the methyl group.
1-Methylcyclohexanol: Contains a hydroxyl group instead of a methoxy group.
Cyclohexyl methyl ether: Similar ether structure but without the methyl substitution on the cyclohexane ring.
Uniqueness: 1-Methoxy-1-methylcyclohexane is unique due to the presence of both methoxy and methyl groups on the same carbon atom, which imparts distinct chemical properties and reactivity compared to its analogs.
特性
CAS番号 |
34284-44-1 |
|---|---|
分子式 |
C8H16O |
分子量 |
128.21 g/mol |
IUPAC名 |
1-methoxy-1-methylcyclohexane |
InChI |
InChI=1S/C8H16O/c1-8(9-2)6-4-3-5-7-8/h3-7H2,1-2H3 |
InChIキー |
CDUHDFNXTKLDEU-UHFFFAOYSA-N |
正規SMILES |
CC1(CCCCC1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Sulfanyl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B14676365.png)
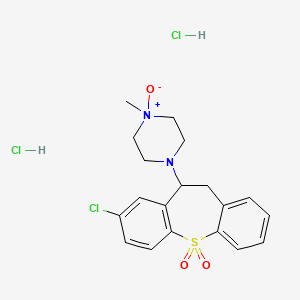
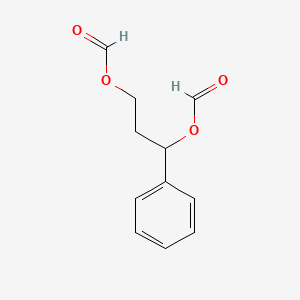

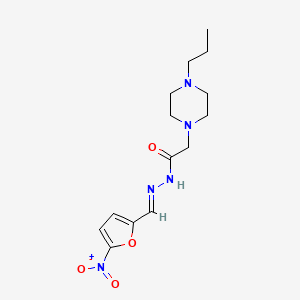

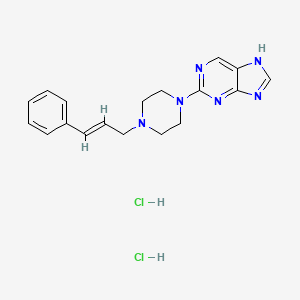
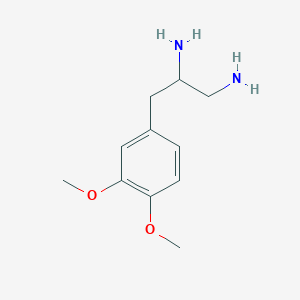

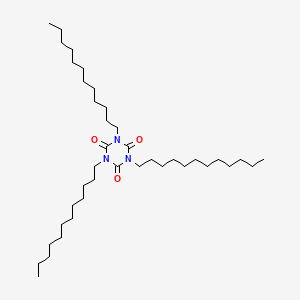

![[(4aR,7R,8aR)-2-ethyl-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-ium-7-yl] 4-methoxybenzoate;bromide](/img/structure/B14676463.png)
